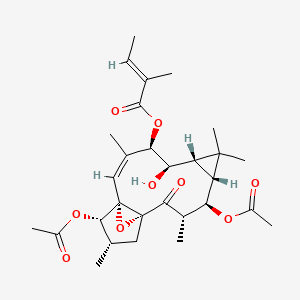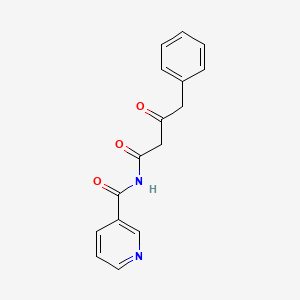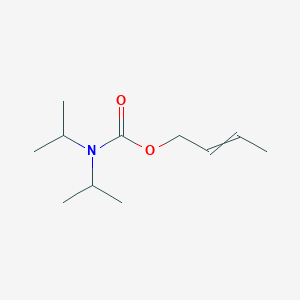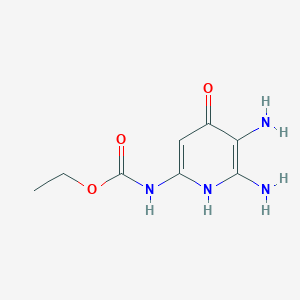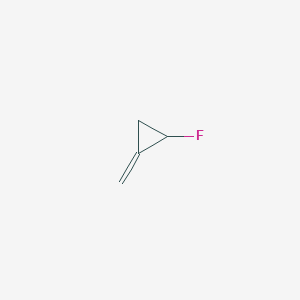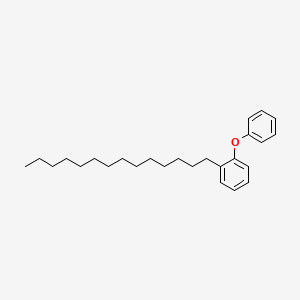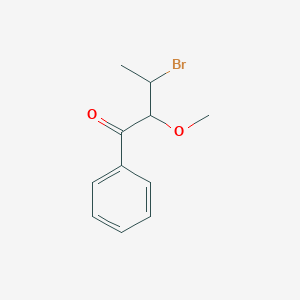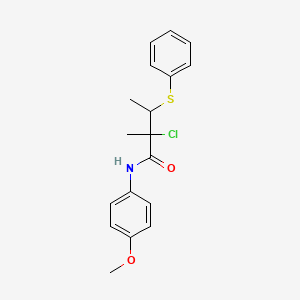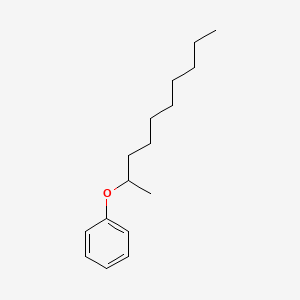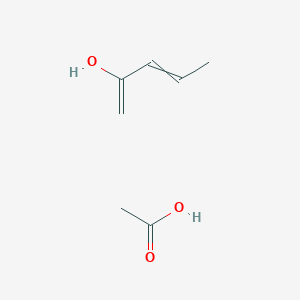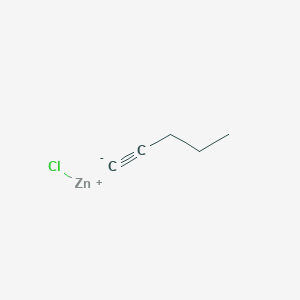
Zinc, chloro-1-pentynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, chloro-1-pentynyl- is an organozinc compound with the molecular formula C5H7ClZn. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a chloro-1-pentynyl group, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro-1-pentynyl- typically involves the reaction of 1-chloro-1-pentyne with a zinc reagent. One common method is the reaction of 1-chloro-1-pentyne with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of Zinc, chloro-1-pentynyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, chloro-1-pentynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium alkoxide (NaOR) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted pentynyl derivatives.
Wissenschaftliche Forschungsanwendungen
Zinc, chloro-1-pentynyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Zinc, chloro-1-pentynyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc atom can coordinate with other molecules, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the chloro-1-pentynyl group, allowing it to participate in diverse chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chloro-1-pentynyl)trimethylsilane: Similar in structure but contains a trimethylsilyl group instead of a zinc atom.
1-Chloro-5-trimethylsilyl-4-pentyne: Another related compound with a trimethylsilyl group.
Uniqueness
Zinc, chloro-1-pentynyl- is unique due to the presence of the zinc atom, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis, offering different reaction pathways compared to its silicon-containing counterparts.
Eigenschaften
CAS-Nummer |
86650-50-2 |
|---|---|
Molekularformel |
C5H7ClZn |
Molekulargewicht |
167.9 g/mol |
IUPAC-Name |
chlorozinc(1+);pent-1-yne |
InChI |
InChI=1S/C5H7.ClH.Zn/c1-3-5-4-2;;/h3,5H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
OXSATWOLZKYFHN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC#[C-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



